![molecular formula C12H21NO5 B2592508 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid CAS No. 2155139-76-5](/img/structure/B2592508.png)

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

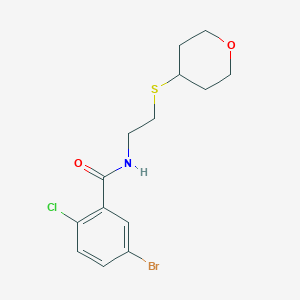

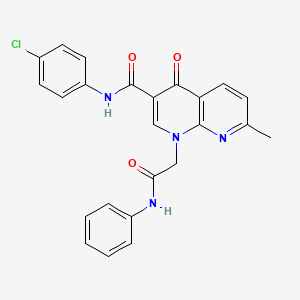

The compound “2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid” is a chemical compound with a molecular weight of 301.29 . It is also known by its IUPAC name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-difluorophenyl)propanoic acid .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 2-isocyanatoethyl methacrylate was reacted with 1-bromo-2-methylpropan-2-ol to yield a bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomer .Molecular Structure Analysis

The InChI code for the compound is 1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 .Chemical Reactions Analysis

The compound can undergo free radical polymerization to yield a polymer bearing protected amino side groups . The subsequent solvolysis of the Br-t-BOC function leads to new polymers with protonated free amino groups .Physical And Chemical Properties Analysis

The compound is a white to yellow powder or crystal .Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones

Trifunović et al. (2010) developed an efficient and simple synthesis method for N-substituted 1,3-oxazinan-2-ones, which are chemically related to the compound , showing the potential for creating chiral products like (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid through a three-component, one-pot reaction (Trifunović et al., 2010).

Pharmacokinetic Studies and Molecular Docking

Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization

A study on alminoprofen, a racemic drug, revealed the synthesis of a diastereomeric mixture of 1-β-O-acyl glucuronides, indicating the importance of structural and stereochemical characterization in understanding the pharmacokinetics of such compounds. This research highlights the intricacies involved in the synthesis and analysis of racemic drugs and their metabolites, which could be relevant for similar compounds (Baba et al., 2018).

Innovative Application in Material Science

Gas Phase Oxidation of 2-Methyl-1,3-Propanediol to Methacrylic Acid

The study by Mahboub et al. (2016) explores an alternative chemistry for producing methacrylic acid (MAA) from 2-methyl-1,3-propanediol, which is a co-product in the synthesis of butanediol. This research suggests potential applications of similar compounds in the synthesis of industrially relevant materials, demonstrating the versatility of these chemicals in material science (Mahboub et al., 2016).

Safety and Hazards

Orientations Futures

The compound and its derivatives have potential applications in polymer chemistry, especially in the synthesis of amino-containing (meth)acrylic monomers and polymers . The bromo-tert-butyloxycarbonyl (Br-t-BOC) group, which is part of this compound, represents a solvent-polarity sensitive amino-protecting group, which could be of interest in future research .

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOYHEUHDBOTCD-VEDVMXKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(C[C@H]1CCCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2592426.png)

![[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2592429.png)

![1-benzyl-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

![4-((3-chlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2592434.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide](/img/structure/B2592435.png)

![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2592441.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2592445.png)

![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2592448.png)